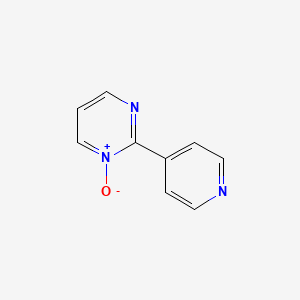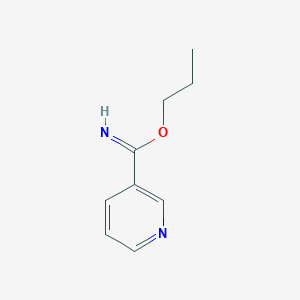
Methyl 4-(bromomethyl)azulene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(bromomethyl)azulene-1-carboxylate is an organic compound belonging to the azulene family, characterized by its unique aromatic structure Azulene derivatives are known for their vibrant blue color and interesting chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(bromomethyl)azulene-1-carboxylate typically involves the bromination of methyl azulene-1-carboxylate. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like carbon tetrachloride or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine and other reagents.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 4-(bromomethyl)azulene-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl azulene-1-carboxylate.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield various substituted azulene derivatives.
- Oxidation reactions produce carboxylic acids or ketones.
- Reduction reactions revert the bromomethyl group to a methyl group.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(bromomethyl)azulene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex azulene derivatives.
Medicine: Investigated for its anti-inflammatory and antimicrobial properties.
Wirkmechanismus
The mechanism of action of methyl 4-(bromomethyl)azulene-1-carboxylate is primarily based on its ability to interact with biological molecules through its bromomethyl group. This group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. The azulene core may also interact with cellular membranes, influencing membrane fluidity and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Methyl azulene-1-carboxylate: Lacks the bromomethyl group, making it less reactive in substitution reactions.
Azulene-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a methyl ester.
Bromoazulene derivatives: Other bromo-substituted azulenes with different substitution patterns.
Uniqueness: Methyl 4-(bromomethyl)azulene-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and potential for diverse applications. The presence of both the bromomethyl and carboxylate groups allows for versatile chemical modifications and interactions with biological systems .
Eigenschaften
CAS-Nummer |
142169-63-9 |
|---|---|
Molekularformel |
C13H11BrO2 |
Molekulargewicht |
279.13 g/mol |
IUPAC-Name |
methyl 4-(bromomethyl)azulene-1-carboxylate |
InChI |
InChI=1S/C13H11BrO2/c1-16-13(15)12-7-6-10-9(8-14)4-2-3-5-11(10)12/h2-7H,8H2,1H3 |
InChI-Schlüssel |
VKOCBRIWTZEKNW-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C2C1=CC=CC=C2CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


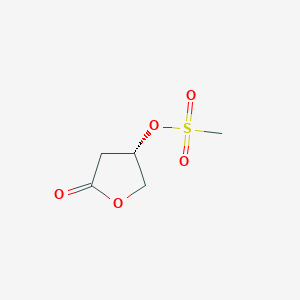

![6-Methylidenebicyclo[3.1.0]hexan-2-one](/img/structure/B12557702.png)
![Dimethyl[1-(trimethylstannyl)-1H-inden-1-yl]arsane](/img/structure/B12557712.png)
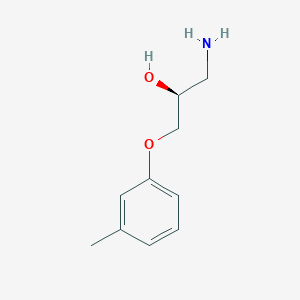
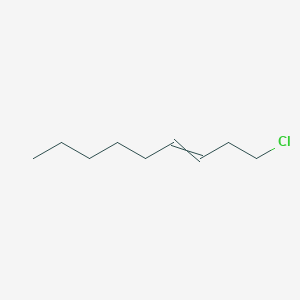
![1-Azaspiro[5.5]undecan-7-one, 1-(phenylmethyl)-](/img/structure/B12557728.png)
![(3E)-3-[(4-Chlorophenyl)imino]-1,3-diphenylpropan-1-one](/img/structure/B12557733.png)

![6-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]hex-5-ynenitrile](/img/structure/B12557742.png)

